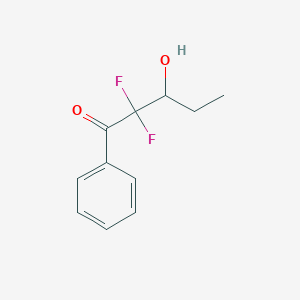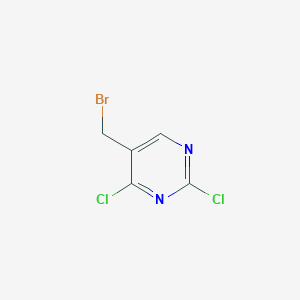![molecular formula C14H9F3O B165541 3'-(トリフルオロメチル)-[1,1'-ビフェニル]-3-カルバルデヒド CAS No. 126091-24-5](/img/structure/B165541.png)
3'-(トリフルオロメチル)-[1,1'-ビフェニル]-3-カルバルデヒド
概要
説明
3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure with an aldehyde functional group
科学的研究の応用
3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde has diverse applications in scientific research:
作用機序
Mode of Action
The trifluoromethyl group in the compound is known to significantly influence the compound’s reactivity and interactions .
Biochemical Pathways
Without specific target information, it’s challenging to outline the exact biochemical pathways affected by 3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde. Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals , suggesting that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s trifluoromethyl group could potentially influence its pharmacokinetic properties, as trifluoromethyl groups are known to enhance the metabolic stability of pharmaceuticals .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde. For instance, the trifluoromethyl group has a significant electronegativity, which can affect the compound’s reactivity and interactions in different environments .
生化学分析
Biochemical Properties
3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can affect the reactivity and binding affinity of the compound. This compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator of enzyme activity. For example, it may interact with cytochrome P450 enzymes, influencing their catalytic activity and affecting the metabolism of other substrates .
Cellular Effects
The effects of 3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde on cellular processes are diverse and can vary depending on the cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it may modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, 3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde can affect the expression of genes involved in metabolic pathways, potentially leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, potentially leading to enzyme inhibition or activation. For instance, it may bind to the active site of an enzyme, blocking substrate access and inhibiting enzymatic activity. Alternatively, it could interact with regulatory proteins, modulating their function and influencing gene expression. These molecular interactions are critical for understanding the compound’s biochemical and cellular effects .
Dosage Effects in Animal Models
The effects of 3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation or changes in gene expression. At higher doses, it can induce toxic effects, including cellular damage and disruption of normal physiological processes. These dosage effects are critical for determining the safe and effective use of the compound in experimental and therapeutic contexts .
Metabolic Pathways
3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biochemical properties. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other biochemical entities .
Transport and Distribution
The transport and distribution of 3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cellular membranes via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can localize to various subcellular compartments, where it may exert its biochemical effects .
Subcellular Localization
The subcellular localization of 3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde is a key factor in determining its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of the compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
準備方法
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of biphenyl derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of a base like tetrabutylammonium fluoride (TBAF) in a solvent such as tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the Swarts reaction, where antimony trifluoride (SbF3) is used to introduce the trifluoromethyl group into aromatic compounds . This method is advantageous for large-scale synthesis due to its efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions: 3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products:
Oxidation: 3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
類似化合物との比較
- 3-(Trifluoromethyl)benzaldehyde
- 4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde
- 3,5-Bis(trifluoromethyl)benzaldehyde
Comparison: 3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde is unique due to the specific positioning of the trifluoromethyl and aldehyde groups on the biphenyl structure. This positioning can significantly influence its chemical reactivity and physical properties compared to other similar compounds . For example, the presence of the trifluoromethyl group at the 3’ position can enhance the compound’s electron-withdrawing effects, making it more reactive in certain chemical transformations .
特性
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-18/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXHXCWTPJPLAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362688 | |
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126091-24-5 | |
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol](/img/structure/B165458.png)



![7b-methoxy-2a-methyldioxeto[3,4-b][1]benzofuran](/img/structure/B165473.png)









